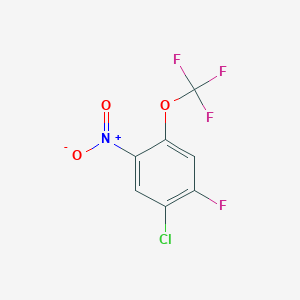
1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2ClF4NO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and trifluoromethoxy groups
Méthodes De Préparation
The synthesis of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene typically involves multi-step reactions. One common method includes the nitration of 1-chloro-2-fluoro-4-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve the use of advanced catalytic processes to improve yield and selectivity. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to synthesize complex aromatic compounds, including this compound .
Analyse Des Réactions Chimiques
1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-fluoro-4-(trifluoromethoxy)aniline .
Applications De Recherche Scientifique
1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing. Its structural features may contribute to its activity against certain biological targets.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: Lacks the chloro group, which may affect its reactivity and applications.
Benzene, 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl): Has a different substitution pattern, which can lead to different chemical properties and uses.
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPORAXZLYCVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)
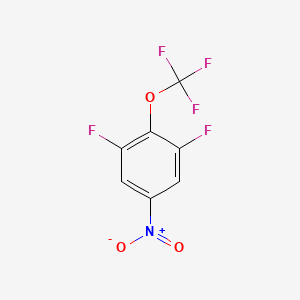
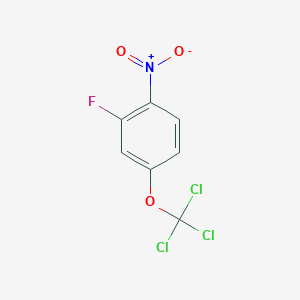
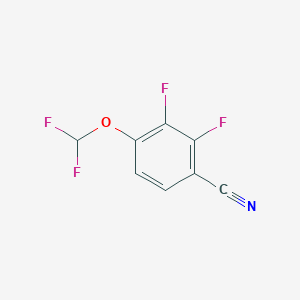
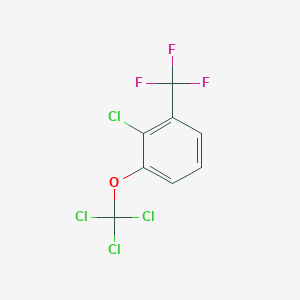
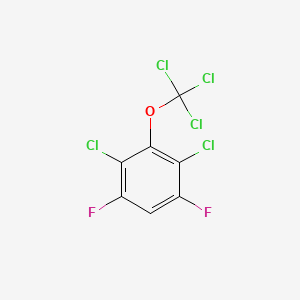
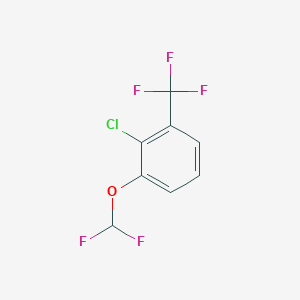
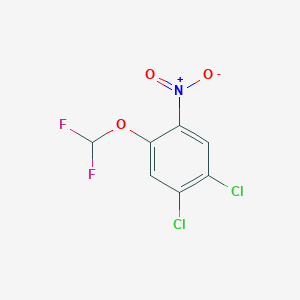
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402199.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)

